5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Overview
Description
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one, commonly referred to as 5-Bromo-2-THF-isoindolin-1-one (5-BTI) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and bromine atoms. 5-BTI is a versatile compound that can be used for various scientific research applications. It is used in the synthesis of various organic compounds, in the study of molecular structures, and in the development of new drugs.
Scientific Research Applications
Prodrug System for Hypoxic Tissues
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one has potential in developing prodrug systems. In a study by Parveen et al. (1999), a related compound, 5-bromoisoquinolin-1-one, was used to develop a bioreductively activated prodrug system. This system, using the 2-nitroimidazol-5-ylmethyl unit, efficiently released the 5-bromoisoquinolin-1-one under biomimetic reduction, showing potential for targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis of Functionalized Nitroxides
Micallef et al. (1999) explored the synthesis of functionalized precursors to stable tetraalkylisoindoline nitroxides, utilizing derivatives of 5-bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. Their method involved oxidative debenzylation and bromination, leading to the production of brominated isoindolines and their subsequent oxidation to nitroxides. This research contributes to the development of materials with potential applications in magnetic resonance imaging (MRI) and other fields (Micallef, Bott, Bottle, Smith, White, Matsuda, & Iwamura, 1999).
Catalytic Reaction for Structural Formation
Aman et al. (2021) developed a novel synthetic pathway utilizing compounds related to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. Their research focused on a Co-catalyzed cyclization reaction of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones. This method demonstrated the ability to tolerate various substituents, providing a new route for synthesizing complex molecular structures (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021).
Protein Labeling and Biorthogonal Reactions
Ros et al. (2020) conducted research on 3-bromo-1,2,4,5-tetrazine, a compound with structural relevance to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. They successfully synthesized 3-bromo-1,2,4,5-tetrazine using an oxidant- and metal-free method. This compound was used for chemoselective protein labeling, showcasing its application in biorthogonal reactions for therapeutic and diagnostic purposes (Ros, Bellido, Verdaguer, Ribas de Pouplana, & Riera, 2020).
Synthesis of Isoindoline Derivatives
Chen et al. (2014) synthesized a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are structurally similar to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. They employed a catalyst-free, environmentally-friendly method, highlighting the compound's potential in green chemistry (Chen, Lei, & Hu, 2014).
properties
IUPAC Name |
5-bromo-2-(oxolan-3-yl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQCSVHCAGAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CC3=C(C2=O)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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